
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide” is a chemical compound that likely contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. It also appears to have a chlorobenzyl group and a carboxamide group attached to the pyrimidine ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .Applications De Recherche Scientifique
Synthesis and Kinase Inhibition
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide is involved in the synthesis of novel compounds with potential as kinase inhibitors. The facile and regioselective synthesis of novel 2,4-disubstituted-5-fluoropyrimidines, which share a similar molecular core, has been explored for their potential in anticancer applications. These compounds show promise as kinase inhibitors, which are crucial in cancer treatment due to their role in cell signaling pathways (Wada et al., 2012).
Antiviral and Anti-inflammatory Properties
Research indicates that derivatives of N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide may possess significant antiviral and anti-inflammatory properties. For instance, compounds synthesized using similar chemical structures have been screened as COX-1/COX-2 inhibitors, demonstrating notable analgesic and anti-inflammatory activities. These properties suggest potential therapeutic applications in the treatment of conditions involving inflammation and pain (Abu‐Hashem et al., 2020).
Gastrointestinal Actions
Studies have also explored the gastrointestinal actions of related compounds, such as metoclopramide, which shares a similar chemical structure with N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide. These compounds have been found to stimulate gastric contractile activity and accelerate stomach emptying in animal models, suggesting potential applications in gastrointestinal disorders (Jacoby & Brodie, 1967).
Neuroleptic Potential
The synthesis of benzamides related to N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide has shown potential neuroleptic activity. These compounds have been evaluated for their effects on stereotyped behavior in rats, indicating their potential use in the treatment of psychosis and related neurological disorders (Iwanami et al., 1981).
Supramolecular Packing and Structural Studies
The molecular and crystal structures of compounds containing N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide have been studied for their unique supramolecular packing motifs. These studies are essential for understanding the compound's properties and potential applications in material science and pharmaceutical development (Lightfoot et al., 1999).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-methoxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2/c1-19-13-16-7-10(8-17-13)12(18)15-6-9-2-4-11(14)5-3-9/h2-5,7-8H,6H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEOBJDCDPAIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-methoxypyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

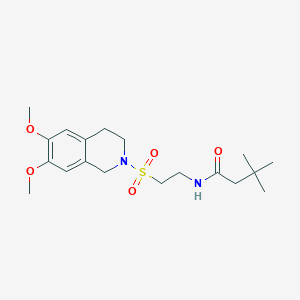
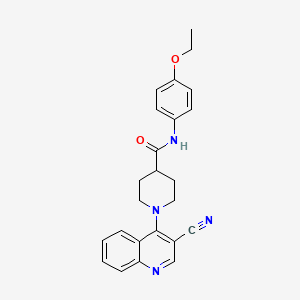
![N-{2-[(2-cyano-3-fluorophenyl)amino]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2689708.png)
![6-chloro-N-{4-[(1-methylpyrrolidin-2-ylidene)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B2689710.png)


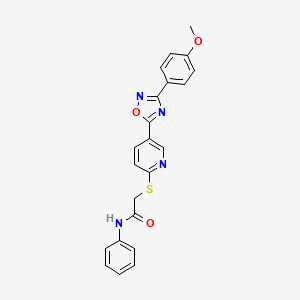
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2689718.png)
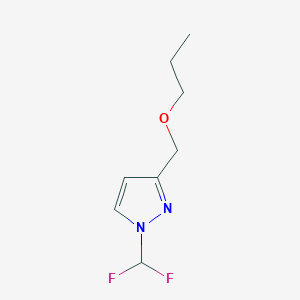
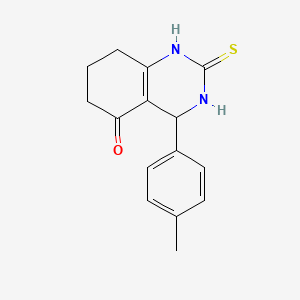
![Ethyl 2-[3-(2-fluorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2689724.png)
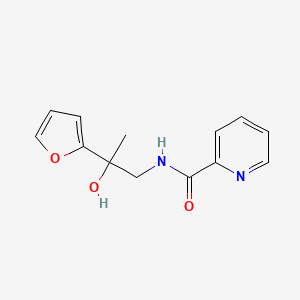
![3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2689727.png)
![7-[1-(2-Fluorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2689728.png)